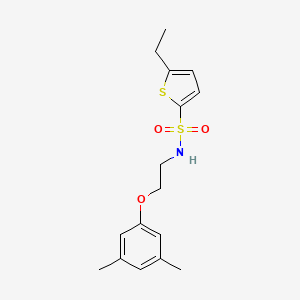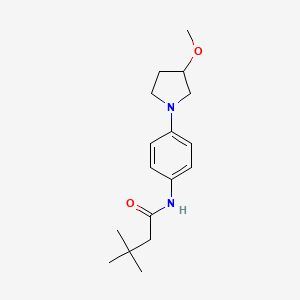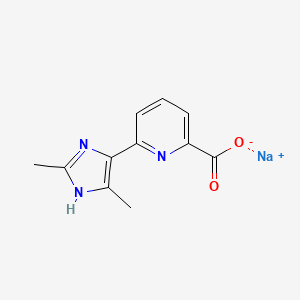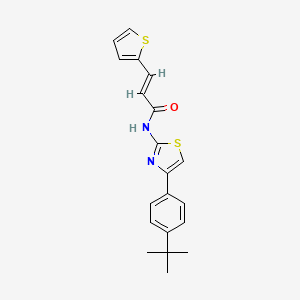![molecular formula C12H16N4O3 B2818245 oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate CAS No. 2034303-39-2](/img/structure/B2818245.png)
oxolan-3-yl 3-[(pyrimidin-2-yl)amino]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is a complex organic compound. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also has a pyrimidin-2-ylamino group, which is a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) attached to an amino group . Lastly, it has an azetidine-1-carboxylate group, which is a four-membered ring with three carbon atoms and one nitrogen atom, and a carboxylate group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydrofuran ring would introduce ether-like properties, the pyrimidin-2-ylamino group would introduce basicity and potential for hydrogen bonding, and the azetidine-1-carboxylate group would introduce carboxylic acid-like properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques and Antimicrobial Activities : A study highlighted the synthesis of pyrimidine-azetidinone analogues, demonstrating their potential in antimicrobial and antitubercular activities. This research presents a methodology for synthesizing these compounds and evaluating their biological activities, underscoring their significance in developing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Molecular Structure and Interaction : Another study focused on the molecular structure of a compound similar in structure to Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate. It discussed the chiral center of the tetrahydrofuranyl group and the compound's ability to form hydrogen bonds, which could be relevant in its interactions with biological molecules (Zhengyu Liu et al., 2009).
Biological Activity and Applications
Antiviral and Antimicrobial Potential : Research into the synthesis and evaluation of pyrimidine nucleosides analogs, including structures related to Tetrahydrofuran-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate, has shown these compounds to have potential antiviral activities. While specific compounds in this study did not show significant activity, the methodology and structural insights contribute to the broader understanding of designing antiviral agents (Fumio Hosono et al., 1994).
Chemical Transformations for Novel Compounds : Investigations into the transformations of amino and carbonyl/nitrile groups in specific heterocyclic compounds have paved the way for synthesizing new chemical entities. These transformations are crucial for developing compounds with potential biological activities, including antimicrobial and anticancer properties (N. Pokhodylo et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
oxolan-3-yl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-12(19-10-2-5-18-8-10)16-6-9(7-16)15-11-13-3-1-4-14-11/h1,3-4,9-10H,2,5-8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCKOZZELLTHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-acetamido-2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2818165.png)

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)

![3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2818174.png)
![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2818176.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2818177.png)
![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2818179.png)
![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)


